molecular formula C23H30N4O4 B11532383 2-(4-Tert-butylphenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide

2-(4-Tert-butylphenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B11532383
M. Wt: 426.5 g/mol
InChI Key: CVBSNUARWHXPOL-BUVRLJJBSA-N
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Description

2-(4-Tert-butylphenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a tert-butylphenoxy group and a diethylamino-nitrophenyl group linked through an acetohydrazide moiety, making it a subject of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps:

    Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate aldehyde to form the corresponding phenoxy compound.

    Hydrazide Formation: The phenoxy compound is then reacted with hydrazine to form the acetohydrazide derivative.

    Final Coupling: The acetohydrazide is coupled with 2-(diethylamino)-5-nitrobenzaldehyde under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or interfere with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenoxy)propanoic acid
  • 2-(4-Tert-butylphenoxy)ethanehydrazide

Uniqueness

2-(4-Tert-butylphenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of 2-(4-Tert-butylphenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H30N4O4

Molecular Weight

426.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(E)-[2-(diethylamino)-5-nitrophenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H30N4O4/c1-6-26(7-2)21-13-10-19(27(29)30)14-17(21)15-24-25-22(28)16-31-20-11-8-18(9-12-20)23(3,4)5/h8-15H,6-7,16H2,1-5H3,(H,25,28)/b24-15+

InChI Key

CVBSNUARWHXPOL-BUVRLJJBSA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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